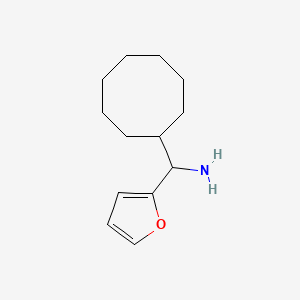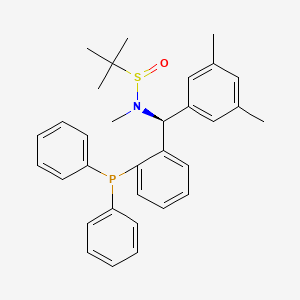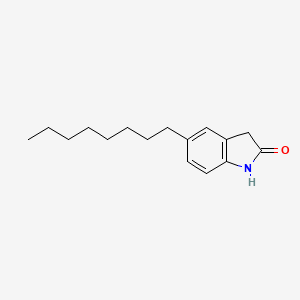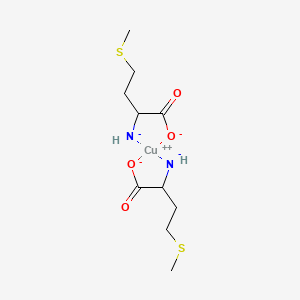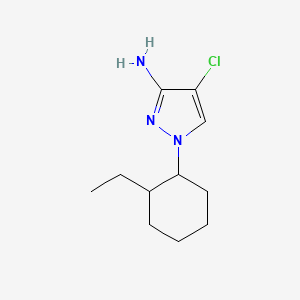
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is an organic compound with the molecular formula C₁₇H₁₂O₄. It belongs to the class of benzoic acids, which are characterized by a benzene ring bearing at least one carboxyl group. This compound is notable for its unique structure, which includes a chromanone moiety linked to a benzoic acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid typically involves the condensation of chromanone derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Another benzoic acid derivative with a hydroxyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the chromanone moiety.
4-Nitrobenzoic acid: Features a nitro group on the benzene ring.
Uniqueness
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is unique due to its chromanone moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives
Propriétés
Formule moléculaire |
C17H12O4 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16-13(10-21-15-4-2-1-3-14(15)16)9-11-5-7-12(8-6-11)17(19)20/h1-9H,10H2,(H,19,20)/b13-9+ |
Clé InChI |
CGMWNDIVXUSEJG-UKTHLTGXSA-N |
SMILES isomérique |
C1/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)C3=CC=CC=C3O1 |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
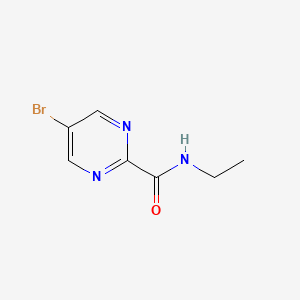

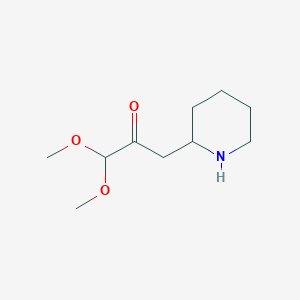
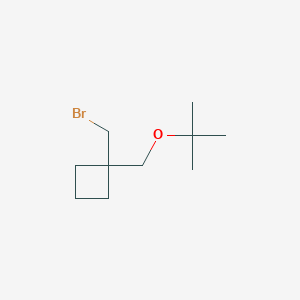
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
